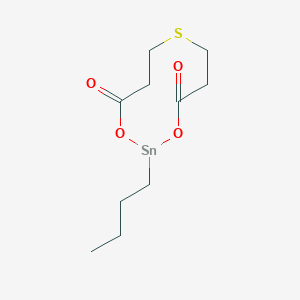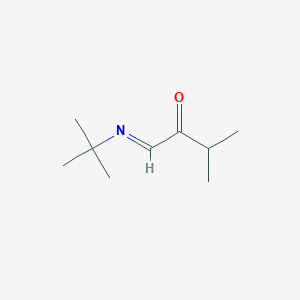
1,2-Benzenedicarbonitrile, 4,5-dibutoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- is an organic compound with the molecular formula C16H20N2O2 It is a derivative of 1,2-benzenedicarbonitrile, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by butoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- can be synthesized through a multi-step process. One common method involves the alkylation of 1,2-benzenedicarbonitrile with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 1,2-benzenedicarbonitrile, 4,5-dibutoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Butyl aldehyde or butyric acid derivatives.
Reduction: 1,2-Benzenediamine, 4,5-dibutoxy-.
Substitution: Various alkyl or aryl substituted derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- has several scientific research applications:
Materials Science:
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-benzenedicarbonitrile, 4,5-dibutoxy- depends on the specific application and reaction it is involved in. In general, the compound can interact with various molecular targets through its nitrile and butoxy functional groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarbonitrile, 4,5-dioctyloxy-: Similar structure but with octyloxy groups instead of butoxy groups.
3,6-Dibutoxy-1,2-benzenedicarbonitrile: Similar structure but with butoxy groups at positions 3 and 6 instead of 4 and 5.
1,2-Benzenedicarbonitrile, 4,5-dimethoxy-: Similar structure but with methoxy groups instead of butoxy groups.
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-dibutoxy- is unique due to the specific positioning of the butoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113684-83-6 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
4,5-dibutoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-7-19-15-9-13(11-17)14(12-18)10-16(15)20-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
AYSGJQJWPVLOAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)








![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)

